3'-三氟甲基-2-甲基戊二酰苯胺

货号 B156712

CAS 编号:

1939-26-0

分子量: 259.27 g/mol

InChI 键: HZSKDVJCJDLPLQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

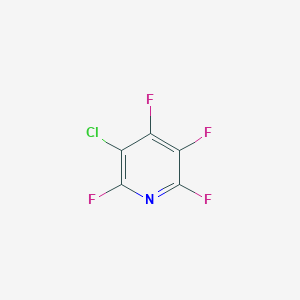

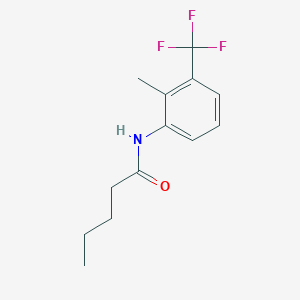

3’-Trifluoromethyl-2-methylvaleranilide is a chemical compound with the molecular formula C13H16F3NO . It has an average mass of 259.267 Da and a monoisotopic mass of 259.118408 Da .

Molecular Structure Analysis

The molecular structure of 3’-Trifluoromethyl-2-methylvaleranilide consists of a valeranilide backbone with a trifluoromethyl group at the 3’ position and a methyl group at the 2 position . More detailed structural information or 3D models were not found in the retrieved sources.Chemical Reactions Analysis

Specific chemical reactions involving 3’-Trifluoromethyl-2-methylvaleranilide are not detailed in the retrieved sources. Trifluoromethyl groups are known to be involved in various chemical reactions, but the specifics would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Trifluoromethyl-2-methylvaleranilide are not fully detailed in the retrieved sources. The compound has a molecular weight of 259.267 .科学研究应用

- Application : Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials .

- Methods : An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions . The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals were studied by quantum-chemical methods .

- Results : The theoretical results were found to be helpful for interpreting experimental observations such as the relative reaction efficiency of different trifluoromethylation reagents .

- Application : The trifluoromethyl group widely prevails in pharmaceutical and agrochemical compounds, while accompanying by the development of new methodologies for trifluoromethylation .

- Methods : Recently, the radical trifluoromethylation by photoredox catalysis has emerged . This involves the generation of the trifluoromethyl radical based on photoredox processes .

- Results : Photoredox catalysis with the well-known ruthenium (II) polypyridine complexes and the relevant iridium (III) cyclometalated derivatives has been regarded as a powerful redox tool for synthetic chemistry .

Scientific Field: Chemistry

Scientific Field: Photoredox Catalysis

安全和危害

未来方向

属性

IUPAC Name |

2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c1-3-5-9(2)12(18)17-11-7-4-6-10(8-11)13(14,15)16/h4,6-9H,3,5H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSKDVJCJDLPLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Trifluoromethyl-2-methylvaleranilide | |

CAS RN |

1939-26-0 |

Source

|

| Record name | 2-Methyl-N-[3-(trifluoromethyl)phenyl]pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1939-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

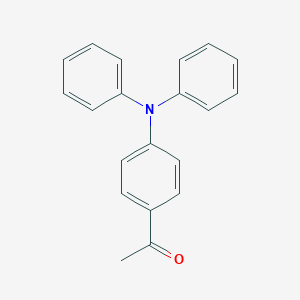

1-(4-(Diphenylamino)phenyl)ethanone

1756-32-7

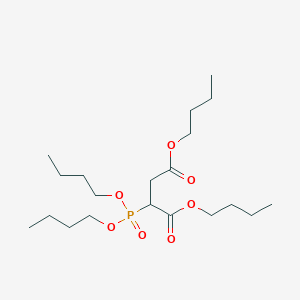

Dibutyl 2-(dibutylphosphono) succinate

10140-81-5

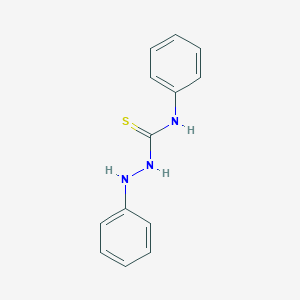

1,4-Diphenyl-3-thiosemicarbazide

1768-59-8